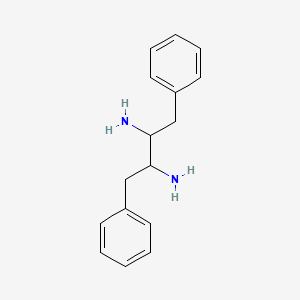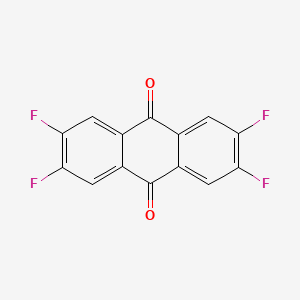
1,4-Diphenylbutane-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with phenyl groups attached to the first and fourth carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-diphenylsuccinonitrile to the corresponding bis-acetamide, followed by hydrolysis to yield the diamine . Another method involves the condensation of benzyl cyanide and benzaldehyde in the presence of sodium cyanide, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The process often includes steps for purification and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1,4-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can further modify the amine groups or the phenyl rings.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce various substituted derivatives .
科学研究应用
1,4-Diphenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 1,4-diphenylbutane-2,3-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic reactions. Additionally, its amine groups can interact with biological molecules, influencing pathways such as enzyme activity and signal transduction .
相似化合物的比较
Similar Compounds
2,3-Butanediamine: Another diamine with a similar structure but different substitution pattern.
1,2-Diaminopropane: A smaller diamine with two amine groups attached to a propane backbone.
1,2-Diaminocyclohexane: A cyclic diamine with similar reactivity but different structural properties.
Uniqueness
1,4-Diphenylbutane-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
InChI 键 |
MAJWDNIRYJWIQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}butanoic acid](/img/structure/B12506464.png)



![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)





![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)

![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
